Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl ester group, a carbamoyl group, and a fluorobenzamido group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the various functional groups. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an appropriate isocyanate.
Attachment of the Fluorobenzamido Group: The fluorobenzamido group can be attached via an amide coupling reaction using a fluorobenzoyl chloride and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: It can be used as a probe to study various biological pathways.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-carbamoyl-2-(ethoxycarbonylamino)-4-methylthiophene-3-carboxylate
- Ethyl 5-carbamoyl-4-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxylate
Uniqueness
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is unique due to the presence of the fluorobenzamido group, which can impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-4-31-18-9-7-6-8-17(18)26-22(29)20-14(3)19(24(30)32-5-2)23(33-20)27-21(28)15-10-12-16(25)13-11-15/h6-13H,4-5H2,1-3H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEQEEJFYGUYPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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